3-O-Methyltolcapone

COMT Inhibition Pharmacology Metabolite Characterization

Analytical labs requiring Tolcapone impurity profiling face inconsistent reference standard availability that can delay ANDA submissions and batch release. 3-O-Methyltolcapone is the official USP Tolcapone Related Compound B, the primary inactive metabolite with a distinctive 32-hour elimination half-life versus the parent drug's 2 hours. - USP-recognized reference standard for Tolcapone monograph compliance and impurity profiling - Quantitatively distinct pharmacokinetics: 32-h half-life makes it an essential clinical PK and bioequivalence marker - 2023 study confirms potent TTR amyloidogenesis inhibition with improved neuronal/hepatic safety vs. Tolcapone

Molecular Formula C15H13NO5
Molecular Weight 287.27 g/mol
CAS No. 134612-80-9
Cat. No. B129338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-Methyltolcapone
CAS134612-80-9
Synonyms(4-Hydroxy-3-methoxy-5-nitrophenyl)(4-methylphenyl)methanone;  4-Hydroxy-3-methoxy-4’-methyl-5-nitrobenzophenone;  Ro 40-7591;  USP Tolcapone Related Compound B; 
Molecular FormulaC15H13NO5
Molecular Weight287.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-]
InChIInChI=1S/C15H13NO5/c1-9-3-5-10(6-4-9)14(17)11-7-12(16(19)20)15(18)13(8-11)21-2/h3-8,18H,1-2H3
InChIKeyVCNSNEJUGBEWTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-O-Methyltolcapone Scientific Overview


3-O-Methyltolcapone (CAS 134612-80-9, also known as Ro 40-7591) is a benzophenone derivative and the primary 3-O-methylated metabolite of the catechol-O-methyltransferase (COMT) inhibitor Tolcapone (Ro 40-7592) [1]. It is a small molecule (C₁₅H₁₃NO₅, MW 287.27) that is generated endogenously via COMT-mediated methylation of the parent drug [2][3]. Unlike the parent compound, 3-O-Methyltolcapone is pharmacologically inactive as a COMT inhibitor, but it is characterized by a dramatically prolonged elimination half-life (approximately 32 hours) compared to Tolcapone (~2 hours) [4]. This compound is officially recognized as Tolcapone Related Compound B by the United States Pharmacopeia (USP) and is widely used as a reference standard for analytical method development, quality control, and impurity profiling in pharmaceutical research [5].

Why 3-O-Methyltolcapone Cannot Be Substituted


Substituting 3-O-Methyltolcapone with the parent drug Tolcapone or other in-class COMT inhibitors like Entacapone for analytical and research applications will lead to invalid or misleading results due to fundamentally divergent pharmacokinetic properties and bioactivity profiles. Crucially, while Tolcapone is a potent and selective COMT inhibitor (IC₅₀ = 773 nM) [1], 3-O-Methyltolcapone is the major inactive metabolite generated in vivo and lacks this inhibitory activity [2]. Its unique pharmacokinetic signature—a 32-hour elimination half-life versus Tolcapone's 2-hour half-life—also means it cannot serve as a surrogate for understanding the parent drug's duration of action or exposure [3]. Furthermore, as an official USP Reference Standard (Tolcapone Related Compound B), its use in impurity profiling and method validation is a regulatory and analytical necessity that cannot be fulfilled by any other compound, including the parent drug or other metabolites like the glucuronide conjugate [4]. The following quantitative evidence demonstrates precisely why this specific compound is a distinct and irreplaceable research tool.

3-O-Methyltolcapone vs. Closest Analogs


Pharmacological Inactivity vs. Tolcapone

3-O-Methyltolcapone is the major inactive metabolite of the COMT inhibitor Tolcapone. While the parent compound, Tolcapone, is a potent inhibitor of human COMT with an IC₅₀ of 773 nM in liver tissue [1], 3-O-Methyltolcapone lacks this inhibitory activity. A clinical pharmacokinetic-pharmacodynamic study explicitly concluded that 'metabolites of tolcapone did not substantially contribute to its inhibitory activity' [2]. This is a critical differentiation from active COMT inhibitors like Tolcapone and Entacapone (IC₅₀ = 151 nM) [1].

COMT Inhibition Pharmacology Metabolite Characterization

Prolonged Elimination Half-Life vs. Tolcapone

3-O-Methyltolcapone demonstrates a dramatically prolonged elimination half-life compared to its parent drug, Tolcapone. In a Phase I clinical study with healthy volunteers (n=29), the mean elimination half-life of 3-O-Methyltolcapone was 32 ± 7 hours [1][2]. In stark contrast, the mean elimination half-life of Tolcapone was only 2.0 ± 0.8 hours (n=42) [1]. This represents a >15-fold difference in half-life. Furthermore, plasma levels of 3-O-Methyltolcapone were not proportional to dose, and its formation was delayed at higher doses, unlike the dose-proportional pharmacokinetics of Tolcapone [1].

Pharmacokinetics Drug Metabolism Half-life

USP Tolcapone Related Compound B Designation

3-O-Methyltolcapone is the official United States Pharmacopeia (USP) Reference Standard designated as 'Tolcapone Related Compound B' [1]. This compound is chemically defined as 4-Hydroxy-3-methoxy-4'-methyl-5-nitrobenzophenone . As a USP Reference Standard, it is the required comparator for specified quality tests and assays for Tolcapone drug substance and drug product as outlined in the USP compendia [2]. No other Tolcapone metabolite, analog, or COMT inhibitor can fulfill this regulatory role. Using an incorrect or generic substitute for impurity profiling would invalidate ANDA filings and QC release testing .

Analytical Chemistry Quality Control USP Standards

TTR Amyloidogenesis Inhibition and Safety

Recent research has identified a novel, repurposed biological activity for 3-O-Methyltolcapone that is distinct from COMT inhibition. In a 2023 study, 3-O-Methyltolcapone was characterized as a potent stabilizer of the transthyretin (TTR) tetramer, inhibiting TTR amyloidogenesis [1]. Critically, 3-O-Methyltolcapone is expected to be protected from the metabolic glucuronidation that is responsible for the lability of tolcapone in the organism [1]. In vitro toxicity data showed its 'several-fold improved neuronal and hepatic safety compared to tolcapone' [1]. Immunoblotting assays confirmed a high degree of TTR stabilization and binding selectivity in diluted plasma [1]. This activity is shared with newly synthesized lipophilic analogs but represents a clear differentiation from the primary pharmacological target of the parent drug.

Transthyretin Amyloidogenesis Drug Repurposing

3-O-Methyltolcapone Research & Industrial Applications


Pharmaceutical QC and Impurity Profiling

This compound is the official USP Reference Standard (Tolcapone Related Compound B) and is essential for analytical method development, method validation (AMV), and quality control (QC) testing of Tolcapone active pharmaceutical ingredient (API) and finished dosage forms [1]. Its use is mandated for impurity profiling in ANDA submissions and commercial batch release to ensure compliance with USP monographs [2].

Pharmacokinetic & Drug Metabolism Studies

3-O-Methyltolcapone is the primary plasma metabolite of Tolcapone, and its quantification is critical for understanding the drug's metabolic fate and systemic exposure [3]. Given its prolonged half-life of 32 hours compared to the parent drug's 2 hours [4], it serves as a key analytical marker in clinical pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring research.

TTR Amyloidogenesis Research & Drug Repurposing

Based on evidence from a 2023 publication, 3-O-Methyltolcapone is a potent inhibitor of TTR amyloidogenesis with a favorable in vitro safety profile compared to the parent drug Tolcapone [5]. It is a relevant research compound for studying the stabilization of TTR tetramers and exploring novel therapeutic strategies for TTR amyloidosis, including ATTR cardiomyopathy and polyneuropathy.

Lipophilic Tolcapone Analogue Development

3-O-Methyltolcapone serves as a key reference compound and structural template for the design and synthesis of new lipophilic Tolcapone analogues [5]. These analogues aim to circumvent the metabolic lability (glucuronidation) of Tolcapone, and the characterization of 3-O-Methyltolcapone in parallel with these novel compounds provides a benchmark for evaluating improvements in metabolic stability, TTR binding, and BBB permeability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-O-Methyltolcapone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.